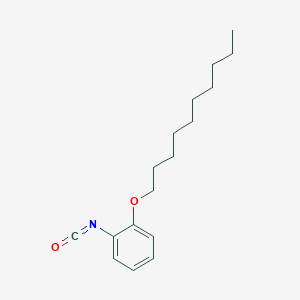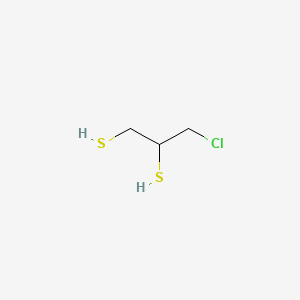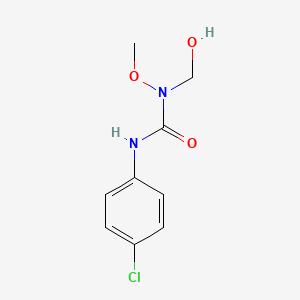
1-Chloro-3-(chlorodifluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-3-(chlorodifluoromethyl)benzene is an aromatic compound with the molecular formula C7H4Cl2F2 It is a derivative of benzene, where one hydrogen atom is replaced by a chlorine atom and another by a chlorodifluoromethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Chloro-3-(chlorodifluoromethyl)benzene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where benzene is treated with chlorodifluoromethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods: Industrial production of this compound often involves large-scale Friedel-Crafts reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Chloro-3-(chlorodifluoromethyl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the aromatic ring reacts with electrophiles such as halogens, nitro groups, or sulfonic acids.
Nucleophilic Aromatic Substitution: Under specific conditions, such as the presence of strong nucleophiles and high temperatures, it can undergo nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can oxidize the aromatic ring, leading to the formation of carboxylic acids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can reduce the compound to form corresponding hydrocarbons.
Major Products Formed:
Oxidation Products: Carboxylic acids and their derivatives.
Reduction Products: Hydrocarbons and partially reduced aromatic compounds.
Substitution Products: Polyhalogenated benzenes and other substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
1-Chloro-3-(chlorodifluoromethyl)benzene has several applications in scientific research:
Biology: Researchers study its interactions with biological molecules to understand its potential effects and applications in biochemistry.
Medicine: It serves as a precursor for the development of new drugs and therapeutic agents.
Wirkmechanismus
The mechanism by which 1-Chloro-3-(chlorodifluoromethyl)benzene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The chlorodifluoromethyl group can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways . The aromatic ring’s electron density and the presence of halogen atoms play a crucial role in determining its chemical behavior.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-3-(trifluoromethyl)benzene: Similar in structure but with a trifluoromethyl group instead of a chlorodifluoromethyl group.
1-Chloro-4-(trifluoromethyl)benzene: Another similar compound with the trifluoromethyl group in the para position.
Uniqueness: 1-Chloro-3-(chlorodifluoromethyl)benzene is unique due to the presence of both chlorine and chlorodifluoromethyl groups, which impart distinct chemical properties. The combination of these substituents affects the compound’s reactivity, making it valuable for specific synthetic applications and research studies.
Eigenschaften
CAS-Nummer |
52695-49-5 |
|---|---|
Molekularformel |
C7H4Cl2F2 |
Molekulargewicht |
197.01 g/mol |
IUPAC-Name |
1-chloro-3-[chloro(difluoro)methyl]benzene |
InChI |
InChI=1S/C7H4Cl2F2/c8-6-3-1-2-5(4-6)7(9,10)11/h1-4H |
InChI-Schlüssel |
CFOJBDZSWRWFTC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Cl)C(F)(F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![(4R)-2,2-Dimethyl-4-[(2-methylphenoxy)methyl]-1,3-dioxolane](/img/structure/B14645380.png)

